Ethyl 5-Cyanobenzimidazole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
ethyl 6-cyano-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
QTYQWUJHYVEINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Cyanobenzimidazole 2 Carboxylate and Analogues
Classical Approaches to Benzimidazole (B57391) Formation
Classical syntheses of benzimidazoles are foundational methods that have been refined over many years. These typically involve the condensation of an o-phenylenediamine (B120857) precursor with a suitable one-carbon synthon.
The most common and traditional approach to synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. scispace.comnih.govnih.govresearchgate.net This reaction is typically performed by heating the reactants, often in the presence of strong acids like hydrochloric acid or polyphosphoric acid, which act as dehydrating agents. scispace.com The versatility of this method allows for the use of various carboxylic acid derivatives, including esters, nitriles, anhydrides, and orthoesters, to introduce a wide range of substituents at the 2-position of the benzimidazole ring. scispace.comnih.govtandfonline.com For instance, the synthesis of Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, an isomer of the target compound, is achieved by heating Ethyl-3,4-diaminobenzoate with ethyl cyanoacetate (B8463686) at high temperatures. researchgate.net
Table 1: Examples of Classical Condensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Carboxylic Acid Derivative | Conditions | Product Type | Yield |
|---|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acids | Heating with strong acid (e.g., HCl, PPA) | 2-Substituted Benzimidazoles | Good |
| o-Phenylenediamine | Arylcarboxylic Acids | Zeolite catalyst, microwave irradiation | 2-Aryl-1H-benzimidazoles | Not Specified |
| Ethyl-3,4-diaminobenzoate | Ethyl cyanoacetate | Heat (200°C), 20h | Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | Not Specified |
| o-Phenylenediamine | Aldehydes | Oxidative conditions | 2-Substituted Benzimidazoles | High |
This table is interactive and can be sorted by column.
An alternative classical strategy involves a one-pot reaction sequence starting from 2-nitroanilines. organic-chemistry.org This method combines the reduction of the nitro group to an amine with the subsequent cyclization to form the benzimidazole ring. Various reducing agents can be employed, with a common system being iron powder in the presence of an acid like formic acid. organic-chemistry.org Another approach utilizes sodium dithionite (B78146) (Na₂S₂O₄) under microwave irradiation to facilitate the reductive cyclization of substituted 3-nitrobenzoates with aldehydes to yield 1,2-disubstituted benzimidazoles. connectjournals.com This domino reaction pathway is efficient for creating diverse benzimidazole structures from readily available nitroaromatic precursors. organic-chemistry.orgnih.gov The process can also be catalyzed by transition metals, where a cobalt or iron catalyst mediates a redox condensation between a 2-nitroaniline and a benzylamine without external reducing or oxidizing agents. organic-chemistry.org
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced a variety of advanced techniques to overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times. benthamdirect.comingentaconnect.com These approaches often offer higher yields, greater efficiency, and improved environmental profiles. ijarsct.co.in
Transition metal catalysis has emerged as a powerful tool for benzimidazole synthesis, enabling reactions under milder conditions and with greater functional group tolerance. researchgate.netacs.org Catalysts based on iron, cobalt, copper, and palladium have been successfully employed. For example, iron and cobalt catalysts can facilitate the synthesis of 2-aryl benzimidazoles through a solvent-free redox condensation of 2-nitroanilines and benzylamines. organic-chemistry.org Copper-catalyzed methods are effective for one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide to form the benzimidazole core. organic-chemistry.org Dehydrogenative coupling reactions, which form the heterocycle by removing hydrogen, can be catalyzed by ruthenium or iron complexes, coupling primary alcohols with aromatic diamines. researchgate.net These catalytic systems often allow for the recovery and reuse of the catalyst, adding to the sustainability of the process. nih.govnih.gov
Table 2: Selected Transition Metal-Catalyzed Benzimidazole Syntheses
| Catalyst | Reactants | Reaction Type | Key Feature |
|---|---|---|---|
| Iron (Fe) or Cobalt (Co) | 2-Nitroanilines, Benzylamines | Redox Condensation | Solvent-free, no external oxidants/reductants |
| Copper (Cu) | 2-Haloanilines, Aldehydes, NaN₃ | One-pot, Three-component | Good functional group tolerance |
| Ruthenium (Ru) | Primary Alcohols, Aromatic Diamines | Dehydrogenative Coupling | Selective synthesis in water |
| Palladium (Pd) / Copper (Cu) | Primary Alcohols, o-Nitroaniline | Hydrogenation Transfer & Cyclization | Recyclable catalyst, high yields |
This table is interactive and can be sorted by column.
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of benzimidazoles. benthamdirect.comnih.gov Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. benthamdirect.comingentaconnect.comarkat-usa.orgeurekaselect.com These reactions can be performed with or without a catalyst and are often conducted under solvent-free conditions, enhancing their green credentials. benthamdirect.comnih.gov Yields for microwave-assisted methods are frequently reported in the 94% to 98% range with reaction times of just 5 to 10 minutes. benthamdirect.comingentaconnect.com
Similarly, ultrasonic irradiation provides an efficient, eco-friendly alternative for promoting benzimidazole synthesis. ichem.mdnih.gov Sonication enhances reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This technique allows for reactions to be carried out under milder conditions, often at room temperature and in aqueous media, with simple work-up procedures and high yields. ichem.mdresearchgate.net
Adherence to the principles of green chemistry is a major focus of modern synthetic efforts, aiming to reduce waste and eliminate hazardous substances. chemmethod.comijarsct.co.inchemmethod.comsphinxsai.com For benzimidazole synthesis, this has led to the development of solvent-free protocols, the use of biocatalysts, and the application of photocatalysis. tandfonline.commdpi.comcnr.it
Solvent-Free Synthesis : Many modern protocols, particularly those using microwave irradiation or mechanical grinding, eliminate the need for conventional organic solvents. tandfonline.comeprajournals.comumich.edu These solvent-free reactions reduce environmental impact, simplify product isolation, and are often more cost-effective. eprajournals.comumich.edu
Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally benign route to benzimidazoles. mdpi.comproquest.com For example, lipase from Thermomyces lanuginosus has been used to catalyze the synthesis of N-substituted benzimidazole derivatives via an aza-Michael addition in a continuous-flow microreactor system. mdpi.comresearchgate.net This biocatalytic method operates under mild conditions and produces high yields of specific products. mdpi.comresearchgate.net
Photocatalysis : Visible light and UV irradiation can be harnessed to drive benzimidazole synthesis using photocatalysts. cnr.itacs.orgresearchgate.net Catalysts such as Rose Bengal, titanium dioxide (TiO₂), and graphitic carbon nitride (g-C₃N₄) can promote the condensation of o-phenylenediamines with aldehydes or alcohols under illumination. cnr.itacs.orgresearchgate.netrsc.org This approach utilizes light as a renewable energy source and can often be performed in green solvents like water. cnr.itresearchgate.net
Table 3: Overview of Green Synthetic Approaches to Benzimidazoles
| Green Principle | Method/Catalyst | Reactants | Key Advantages |
|---|---|---|---|
| Solvent-Free | Microwave Irradiation / Grinding | o-Phenylenediamines, Aldehydes/Acids | Reduced waste, fast reaction, high atom economy |
| Biocatalysis | Lipase TL IM | Benzimidazoles, α,β-Unsaturated Compounds | High selectivity, mild conditions, eco-friendly catalyst |
| Photocatalysis | Rose Bengal / TiO₂ / g-C₃N₄ | o-Phenylenediamines, Aldehydes/Alcohols | Use of renewable light energy, mild conditions |
This table is interactive and can be sorted by column.
One-Pot and Multicomponent Reactions
The core synthesis of the benzimidazole scaffold typically involves the condensation of an o-phenylenediamine with a carbonyl compound. For the specific synthesis of Ethyl 5-Cyanobenzimidazole-2-carboxylate, the key precursors would be 3,4-diaminobenzonitrile and an electrophilic C2 source, such as ethyl glyoxalate or a related α-keto ester. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the final benzimidazole product.
Various catalytic systems have been developed to facilitate this transformation under mild and efficient conditions. rsc.org These include both acid and base catalysts, as well as transition metal catalysts. For instance, iron-catalyzed three-component reactions of a quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) (as a nitrogen source) have been developed for the one-pot synthesis of benzimidazole derivatives. nih.gov Furthermore, the use of heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles under ultrasonic irradiation, has been shown to promote the condensation of o-phenylenediamines and aldehydes, offering advantages like shorter reaction times, high yields, and simple catalyst recovery. ichem.md Gold nanoparticles supported on titanium dioxide have also been employed as efficient catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. mdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes has been achieved in quantitative yields within 5-10 minutes using microwave irradiation, a significant improvement over conventional heating methods. mdpi.com Multicomponent reactions, such as the Ugi four-component condensation followed by a catalytic aza-Wittig reaction, provide a pathway to highly substituted benzimidazoles in a single pot, demonstrating the versatility of these advanced synthetic strategies. acs.org
Specific Strategies for Incorporating Cyano and Carboxylate Groups
The biological activity and physicochemical properties of benzimidazole derivatives are heavily influenced by the nature and position of substituents on the heterocyclic core. The cyano group at the 5-position and the ethyl carboxylate group at the 2-position of the target molecule are critical functional groups that require specific synthetic strategies for their incorporation.
The introduction of a cyano (-C≡N) group onto the benzimidazole framework can be achieved through two main approaches: pre-functionalization of the starting materials or post-functionalization of a pre-formed benzimidazole ring.
The most direct and common strategy for synthesizing 5-cyanobenzimidazoles is the "pre-functionalization" approach. This involves using a starting material that already contains the cyano group in the desired position. For the synthesis of this compound, the key precursor is 3,4-diaminobenzonitrile. This commercially available diamine is then condensed with a suitable C2-synthon (a molecule or reagent that provides the carbon atom at the 2-position) to construct the imidazole (B134444) ring, directly yielding the 5-cyano-substituted benzimidazole core.
Alternatively, "post-functionalization" methods can be employed where the cyano group is introduced after the benzimidazole ring has been formed. One classic method is the Sandmeyer reaction, which involves the diazotization of a 5-aminobenzimidazole precursor with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a cyanide salt, typically copper(I) cyanide. Another powerful technique is palladium-catalyzed cyanation, where a 5-halo-benzimidazole (e.g., 5-bromo- or 5-iodobenzimidazole) is reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand.
The ethyl carboxylate group at the 2-position is a key structural feature that is typically introduced during the cyclization step to form the benzimidazole ring. The Phillips-Ladenburg synthesis is the most widely used method, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides). mdpi.comresearchgate.net
To directly obtain this compound, 3,4-diaminobenzonitrile can be reacted with an appropriate C2 synthon that already contains the ethyl ester functionality. Suitable reagents include ethyl 2-oxoacetate (ethyl glyoxalate) or diethyl oxalate (B1200264). The reaction with an α-keto ester like ethyl glyoxalate proceeds via condensation and subsequent oxidative cyclization to furnish the desired product.
An alternative two-step approach involves first synthesizing the benzimidazole-2-carboxylic acid, followed by esterification. In this route, 3,4-diaminobenzonitrile is condensed with a dicarboxylic acid like oxalic acid or a derivative under acidic conditions to form 5-cyanobenzimidazole-2-carboxylic acid. The subsequent esterification of the carboxylic acid to the corresponding ethyl ester can be accomplished using standard methods, such as:
Fischer Esterification: Refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).
Reaction with an Activating Agent: Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which is then reacted with ethanol, often in the presence of a base to neutralize the HCl byproduct.
This precursor route offers flexibility, as the intermediate carboxylic acid can be converted to a variety of esters or other derivatives as needed.
Optimization of Reaction Conditions and Stereochemical Control
The efficiency, yield, and purity of benzimidazole synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for developing scalable and sustainable synthetic protocols.
A wide array of catalysts have been investigated to improve the synthesis of benzimidazoles. These range from simple Brønsted acids (e.g., HCl) and Lewis acids (e.g., In(OTf)₃, FeCl₃) to more advanced systems like heterogeneous nanocatalysts and metal-organic frameworks. rsc.orgresearchgate.net The choice of catalyst can significantly influence the reaction rate and selectivity. For example, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for benzimidazole formation. mdpi.com The use of water or green solvents like glycerol, often coupled with microwave irradiation, aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. mdpi.com
The table below summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted benzimidazoles, illustrating the diversity of approaches available for optimization.
Stereochemical Control
The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its direct synthesis. However, for the synthesis of chiral analogues—for instance, those bearing a stereocenter on a substituent at the N-1 or C-2 position—stereochemical control would become a critical aspect of the synthetic design.
To achieve stereocontrol in the synthesis of such chiral benzimidazole analogues, several strategies could be employed:
Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure reactant, such as a chiral o-phenylenediamine or a chiral aldehyde/carboxylic acid, would transfer that chirality to the final product.
Chiral Auxiliaries: A temporary chiral group (auxiliary) could be attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. The auxiliary would then be removed in a subsequent step.
Asymmetric Catalysis: The use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral Brønsted acid) could enantioselectively catalyze the cyclization reaction, leading to the preferential formation of one enantiomer over the other.
While not directly applicable to the parent compound, these principles are fundamental in medicinal chemistry for the synthesis of enantiomerically pure drug candidates, where different enantiomers often exhibit vastly different pharmacological activities.
Chemical Reactivity and Derivatization of Ethyl 5 Cyanobenzimidazole 2 Carboxylate
Reactions at the Ester Moiety
The ethyl carboxylate group at the C2 position of the benzimidazole (B57391) ring is a classic functional group that readily participates in nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups, such as carboxylic acids and amides, thereby modulating the compound's polarity and biological interactions. analis.com.my
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-cyanobenzimidazole-2-carboxylic acid, is a common and straightforward transformation. This reaction is typically achieved under basic conditions, which promote the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.
The process generally involves heating the ester in an aqueous solution containing a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often with a co-solvent like ethanol (B145695) or dioxane to ensure solubility. nih.gov For instance, a general method for the hydrolysis of similar heterocyclic esters involves boiling the compound with potassium hydroxide in a mixture of dioxane and water. nih.gov After the reaction is complete, acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the carboxylic acid product. The conversion of the ester to the more polar carboxylic acid is often confirmed by the disappearance of the characteristic ethyl group signals in NMR spectra. analis.com.my
Table 1: Representative Conditions for Ester Hydrolysis This table presents generalized conditions based on the hydrolysis of similar heterocyclic esters.
| Reagent | Solvent | Temperature | Reaction Time | Product |
|---|
Transesterification and Amidation Reactions
The ester moiety can also be modified through transesterification and amidation. Transesterification, the conversion of one ester to another, can be catalyzed by acids (e.g., H₂SO₄) or bases by refluxing in an excess of the desired alcohol. organic-chemistry.orgresearchgate.net For example, refluxing Ethyl 5-Cyanobenzimidazole-2-carboxylate in methanol (B129727) with a suitable catalyst would yield Mthis compound.
Amidation, the formation of an amide, is a particularly important derivatization in medicinal chemistry. This transformation is typically not performed directly on the ester but proceeds via a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described previously. The resulting 5-cyanobenzimidazole-2-carboxylic acid is then activated and coupled with a primary or secondary amine to form the desired amide. researchgate.net Activation of the carboxylic acid can be achieved using various coupling reagents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the nucleophilic attack by the amine. nih.govorganic-chemistry.orgacs.orgnih.gov This two-step approach allows for the synthesis of a diverse library of amide derivatives by varying the amine coupling partner. rsc.org
Transformations Involving the Cyano Group
The cyano (nitrile) group at the C5 position is a highly versatile functional group that significantly influences the electronic properties of the benzimidazole ring and serves as a handle for extensive chemical modifications. It can undergo reduction, nucleophilic addition, and cycloaddition reactions to introduce new functionalities and build complex molecular architectures. wikipedia.org
Reduction Reactions of the Nitrile Functionality
The nitrile group is readily reducible to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, which, after an aqueous workup, yields the corresponding aminomethyl derivative, (2-(ethoxycarbonyl)benzimidazol-5-yl)methanamine. This introduces a basic and nucleophilic aminomethyl group, which is a valuable site for further derivatization.
Nucleophilic Additions and Cycloaddition Reactions of the Cyano Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. ucalgary.cayoutube.com Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile to form an intermediate imine salt. youtube.com Subsequent hydrolysis of this intermediate yields a ketone, providing a route to 5-acylbenzimidazole derivatives.
The nitrile functionality is also a key participant in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. nih.gov For instance, the nitrile group can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This reaction often requires a Lewis acid catalyst. Furthermore, nitrile oxides, which can be generated in situ, undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. mdpi.commdpi.comresearchgate.net The cyano group on the benzimidazole ring can also react with binucleophiles; for example, 2-cyanobenzimidazoles have been shown to react selectively with the 1,2-aminothiol moiety of cysteine in a biocompatible click reaction to form a thiazoline (B8809763) product. nih.gov
Table 2: Potential Reactions at the Cyano Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |
| Nucleophilic Addition | 1. RMgX 2. H₃O⁺ | Ketone (-C(O)R) |
| [3+2] Cycloaddition | NaN₃ | Tetrazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole scaffold consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. The benzene portion of the molecule can undergo substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents. chemicalbook.com
Electrophilic Aromatic Substitution (EAS)
In the case of this compound, the benzene ring is substituted with two electron-withdrawing groups: the cyano group at position 5 and the ethyl carboxylate group (via the fused imidazole ring) at position 2. Both of these groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density, making EAS reactions slower compared to unsubstituted benzene. When an EAS reaction such as nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) does occur, these groups direct the incoming electrophile primarily to the meta positions relative to themselves. The cyano group at C5 would direct incoming electrophiles to the C7 position. The C2-ester group deactivates the entire benzene ring, and its directing influence would also favor substitution away from the electron-deficient imidazole part of the molecule. Therefore, electrophilic substitution would be expected to occur regioselectively at the C7 position.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the presence of strong electron-withdrawing groups like the cyano and ester functionalities activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group, typically a halide (e.g., F, Cl), must be present on the benzene ring. acs.orgnih.gov If a derivative such as Ethyl 4-chloro-5-cyanobenzimidazole-2-carboxylate were used, the chlorine atom at the C4 position would be highly activated for displacement by nucleophiles (e.g., amines, alkoxides, thiols). The electron-withdrawing cyano group at C5 and the ester-substituted imidazole ring would effectively stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. researchgate.netrug.nl This makes the SNAr pathway a powerful strategy for introducing a wide variety of substituents onto the benzimidazole core, provided a suitably halogenated precursor is available.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the cyano group in this compound is not a typical leaving group for these reactions, its halogenated precursors, such as a 5-bromo or 5-iodo derivative, are ideal substrates. The subsequent conversion of the halogen to a cyano group is a common synthetic strategy. google.com The reactions discussed below are based on the potential reactivity of such halogenated precursors, assuming the cyano and ester functionalities are compatible with the reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For a precursor like Ethyl 5-bromobenzofuran-2-carboxylate, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the 5-position. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rdd.edu.iqarkat-usa.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | Ethyl 5-phenylbenzimidazole-2-carboxylate |
| Ethyl 5-iodobenzimidazole-2-carboxylate (hypothetical) | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Ethyl 5-(thiophen-2-yl)benzimidazole-2-carboxylate |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | (4-Methoxyphenyl)boronic acid | PdCl₂/SPhos | Cs₂CO₃ | Dioxane | Ethyl 5-(4-methoxyphenyl)benzimidazole-2-carboxylate |
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is a reliable method for forming C(sp²)–C(sp) bonds and would allow for the introduction of alkyne moieties onto the benzimidazole core of a halogenated precursor. rsc.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Ethyl 5-(phenylethynyl)benzimidazole-2-carboxylate |
| Ethyl 5-iodobenzimidazole-2-carboxylate (hypothetical) | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | Ethyl 5-((trimethylsilyl)ethynyl)benzimidazole-2-carboxylate |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | 1-Heptyne | PdCl₂(dppf) / CuI | Piperidine | DMF | Ethyl 5-(hept-1-yn-1-yl)benzimidazole-2-carboxylate |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation could be used to introduce vinyl groups at the 5-position of the benzimidazole scaffold from a halogenated starting material. The reaction typically requires a palladium catalyst, a phosphine ligand or is run ligandless, and a base to neutralize the hydrogen halide formed during the reaction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | Styrene | Pd(OAc)₂ | Triethylamine | DMF | Ethyl 5-((E)-styryl)benzimidazole-2-carboxylate |
| Ethyl 5-iodobenzimidazole-2-carboxylate (hypothetical) | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 5-((E)-3-(butoxycarbonyl)allyl)benzimidazole-2-carboxylate |
| Ethyl 5-bromobenzimidazole-2-carboxylate (hypothetical) | 1-Octene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | Ethyl 5-((E)-oct-1-en-1-yl)benzimidazole-2-carboxylate |
Functionalization at the Imidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms, with the N-H proton being weakly acidic. This allows for deprotonation with a suitable base, followed by reaction with various electrophiles, leading to N-functionalized derivatives. This is a common strategy to modify the properties of benzimidazole-containing compounds. researchgate.netresearchgate.net
N-Alkylation: The most common functionalization is N-alkylation, which can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile. researchgate.net Depending on the reaction conditions and the substrate, alkylation can occur at either the N-1 or N-3 position, or a mixture of both may be obtained if the 2-position is not substituted. For this compound, substitution would occur at the N-1 position.
N-Arylation: Palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the imidazole nitrogen. rsc.org These reactions typically involve an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base. This method provides access to a wide range of N-aryl benzimidazole derivatives.
| Reaction Type | Electrophile | Reagents/Catalyst | Base | Solvent | Product Type |
| N-Alkylation | Benzyl bromide | None | K₂CO₃ | DMF | 1-Benzyl derivative |
| N-Alkylation | Ethyl iodide | None | NaH | THF | 1-Ethyl derivative |
| N-Arylation | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 1-(p-tolyl) derivative |
| N-Acylation | Acetyl chloride | None | Triethylamine | Dichloromethane | 1-Acetyl derivative |
| Michael Addition | Methyl acrylate | None | DBU | Acetonitrile | 1-(2-(Methoxycarbonyl)ethyl) derivative |
Metal Complexation and Chelation Chemistry
Benzimidazole and its derivatives are well-known for their ability to coordinate with a wide range of metal ions, acting as versatile ligands in coordination chemistry. nih.govnih.gov this compound possesses multiple potential coordination sites:
The two nitrogen atoms of the imidazole ring.
The nitrogen atom of the cyano group.
The carbonyl oxygen of the ester group.
The imidazole nitrogens, particularly the pyridine-type nitrogen (N3), are the most common coordination sites, allowing the molecule to act as a monodentate ligand. Furthermore, the benzimidazole moiety can act as a bidentate ligand, bridging two metal centers. The presence of the cyano and ester groups introduces additional potential binding sites, which could lead to the formation of polydentate or bridging complexes. The coordination behavior depends on the metal ion, the solvent, and the reaction conditions. Complexes with transition metals such as copper(II), zinc(II), nickel(II), and silver(I) have been reported for various benzimidazole derivatives. nih.gov These complexes often exhibit interesting structural, electronic, and potentially catalytic properties.
| Metal Ion | Potential Coordination Sites | Possible Coordination Mode | Resulting Complex Geometry (Example) |
| Cu(II) | Imidazole Nitrogens, Cyano Nitrogen | Bidentate (N,N), Bridging | Square Planar, Octahedral |
| Zn(II) | Imidazole Nitrogens | Monodentate (N), Bidentate (N,N) | Tetrahedral |
| Ni(II) | Imidazole Nitrogens, Ester Carbonyl Oxygen | Bidentate (N,N), Tridentate (N,N,O) | Square Planar, Octahedral |
| Ag(I) | Imidazole Nitrogens, Cyano Nitrogen | Monodentate (N), Bridging | Linear, Trigonal Planar |
| Co(II) | Imidazole Nitrogens | Bidentate (N,N) | Tetrahedral, Octahedral |
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Cyanobenzimidazole 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Ethyl 5-Cyanobenzimidazole-2-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be established.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, as well as the ethyl group of the carboxylate. The protons on the benzene (B151609) ring will appear as a complex multiplet system due to spin-spin coupling. The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, including the quaternary carbons of the benzimidazole core, the cyano group, and the carbonyl group. researchgate.netsemanticscholar.orgsemanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzimidazole Ring Protons | ~7.5 - 8.3 (m) | - |
| -O-CH₂-CH₃ | ~4.4 (q) | ~61 |
| -O-CH₂-CH₃ | ~1.4 (t) | ~14 |
| Benzimidazole Ring Carbons | - | ~110 - 145 |
| Cyano Carbon (-CN) | - | ~118 |
| Carbonyl Carbon (C=O) | - | ~160 - 165 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.netgithub.io For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on the benzimidazole ring, helping to delineate their specific positions. A clear correlation between the methylene quartet and the methyl triplet of the ethyl group would also be observed. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netgithub.io This is crucial for assigning the carbon signals corresponding to each protonated carbon. For instance, the aromatic proton signals would show cross-peaks to their attached aromatic carbon atoms, and the ethyl group protons would correlate with their respective carbon signals. slideshare.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. youtube.comwisc.edu This technique is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. Correlations would be expected from the aromatic protons to the cyano carbon and the carbonyl carbon. Similarly, the methylene protons of the ethyl ester should show a correlation to the carbonyl carbon, confirming the ester linkage. researchgate.netwisc.edu
Variable Temperature NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation within the molecule. nih.gov For this compound, VT NMR could be used to study the rotation around the C2-carboxylate bond. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers. nih.gov Observing the coalescence of these signals as the temperature is increased would allow for the calculation of the energy barrier to rotation. nih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the three-dimensional packing of molecules in the crystal lattice. nih.gov For a derivative like this compound, the analysis would reveal the planarity of the benzimidazole ring system. nih.gov
The crystal packing is likely to be stabilized by a network of intermolecular interactions. nih.gov Key interactions could include:
π-π Stacking: The planar aromatic benzimidazole rings can stack on top of each other, an interaction that is common in such heterocyclic systems. nih.govmdpi.com
Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, potential C-H···N and C-H···O interactions involving the cyano group, the carbonyl oxygen, and aromatic C-H groups could play a significant role in stabilizing the crystal structure. nih.govnih.gov
Table 2: Expected Crystallographic Parameters for a Benzimidazole Derivative
| Parameter | Typical Value / System |
|---|---|
| Crystal System | Monoclinic or Triclinic nih.govnih.gov |
| Space Group | e.g., P2₁/c, C2/c nih.gov |
| Z (Molecules per unit cell) | 2, 4, or 8 nih.govnih.gov |
| Key Intermolecular Interactions | π-π stacking, C-H···N/O bonds nih.govmdpi.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within a few parts per million), the exact elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. semanticscholar.orgbris.ac.uk
Analysis of the fragmentation pattern in the mass spectrum provides structural information. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion can break apart in a predictable manner. nih.govekb.eg A plausible fragmentation pathway for this compound might include:
Loss of the ethoxy group (-•OCH₂CH₃): This would result in a prominent acylium ion peak.
Loss of an ethyl radical (-•CH₂CH₃): Followed by the loss of carbon dioxide.
Loss of ethylene (B1197577) (C₂H₄): From the ethyl ester via a McLafferty rearrangement, if a suitable gamma-hydrogen is present.
Loss of HCN: A characteristic fragmentation for nitrile-containing compounds. bris.ac.uk
The base peak in the spectrum, which is the most abundant fragment ion, often corresponds to a particularly stable carbocation, such as the tropylium-like ion [C₇H₇]⁺ if fragmentation leads to that structure. docbrown.info
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Theoretical Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). uhcl.eduijtsrd.com
For this compound, the key expected vibrational bands are:
-C≡N Stretch: A sharp, intense band in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.
C=O Stretch: A very strong absorption band around 1700-1725 cm⁻¹ for the ester carbonyl group.
C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.
C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region arising from the vibrations of the benzimidazole aromatic ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. esisresearch.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the symmetric vibrations of the aromatic ring. esisresearch.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be correlated with the experimental FT-IR and Raman spectra to aid in the precise assignment of each band. ijtsrd.comesisresearch.org
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Cyano (-C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |
| Ester Carbonyl (C=O) | Stretch | 1700 - 1725 | Very Strong |
| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Variable |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.ukpharmatutor.org The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system, which includes the benzimidazole ring, the cyano group, and the carboxylate group. libretexts.orglibretexts.org These transitions typically result in strong absorption bands. shu.ac.uk The presence of atoms with lone pairs (n electrons), such as the nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms of the carboxylate, may also allow for n → π* transitions, although these are generally weaker in intensity. libretexts.org
The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation. The benzimidazole scaffold itself is a strong chromophore. libretexts.org The position of λ_max can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which can provide further insights into the nature of the electronic transitions. semanticscholar.orgmdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (If applicable)
A thorough review of the scientific literature indicates that, to date, there have been no published reports on the synthesis or isolation of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD).
Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. ECD spectroscopy, in particular, measures the differential absorption of left and right circularly polarized light by a chiral compound. This technique is highly sensitive to the stereochemistry of a molecule, including the absolute configuration of its stereocenters and its conformational preferences in solution.
For a derivative of this compound to be studied by ECD, it would first need to be rendered chiral. This could theoretically be achieved through several synthetic strategies, such as:
Introduction of a chiral center: A chiral substituent could be introduced at various positions on the benzimidazole ring system or on the ethyl ester group. For example, the ethyl group of the ester could be replaced by a chiral alcohol, or a chiral alkyl or acyl group could be attached to one of the nitrogen atoms of the imidazole ring.
Atropisomerism: If bulky substituents were introduced at appropriate positions of the benzimidazole ring, restricted rotation around a single bond could lead to the existence of stable, non-interconverting atropisomers. These atropisomers would be enantiomeric and thus amenable to study by ECD.
Chiral derivatization: The achiral parent compound could be reacted with a chiral reagent to form a pair of diastereomers, which could then potentially be separated and analyzed.
Once a chiral derivative is obtained, ECD spectroscopy, in combination with quantum-chemical calculations, could provide valuable insights into its absolute configuration and conformational behavior. However, as no such chiral derivatives have been reported, any discussion of their chiroptical properties remains purely hypothetical at this time.
Consequently, no experimental data or detailed research findings on the chiroptical spectroscopy of chiral this compound derivatives can be presented.
Theoretical and Computational Chemistry Studies of Ethyl 5 Cyanobenzimidazole 2 Carboxylate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental in understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electron distribution and energy levels within the molecule. From these calculations, a variety of electronic and reactivity descriptors can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and Mulliken charges.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.
While these methods are widely applied to heterocyclic compounds, specific DFT or Ab Initio studies detailing the electronic structure and reactivity parameters for Ethyl 5-Cyanobenzimidazole-2-carboxylate are not extensively documented in the reviewed scientific literature. Such a study would typically involve geometry optimization of the molecule followed by frequency calculations to ensure a stable structure. Subsequent calculations would yield the electronic properties summarized in the table below.
Table 1: Illustrative Quantum Chemical Properties (Hypothetical for this compound)
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV to -5.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 eV to -1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 eV to 5.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.0 D to 5.0 D |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Specific computational studies for this compound are required to determine the precise values.
Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on a force field to estimate the binding energy. A more negative binding energy generally indicates a more stable protein-ligand complex. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.
Although molecular docking and MD simulations are frequently performed on benzimidazole (B57391) derivatives to explore their potential as inhibitors for various enzymes (like topoisomerase or kinases), specific studies detailing the docking of this compound into particular protein targets were not identified in the available literature. Such an investigation would reveal potential biological targets and the specific amino acid residues involved in its binding.
Table 2: Illustrative Molecular Docking Results (Hypothetical for this compound)
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Kinase (e.g., EGFR) | -7.0 to -9.0 | MET769, LYS721 |
| Topoisomerase | -6.5 to -8.5 | ARG364, THR718 |
| Viral Protease | -6.0 to -8.0 | HIS41, CYS145 |
Note: This table is for illustrative purposes. The data represents hypothetical results from docking this compound into common drug targets. Actual binding energies and interactions would depend on the specific protein studied.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Computational Methods
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting and assigning experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com Comparing predicted shifts with experimental data helps confirm the molecular structure.
IR Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds, aiding in the assignment of peaks in an experimental IR spectrum.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This provides insight into the electronic transitions, such as π → π* or n → π*. materialsciencejournal.org
Conformational Analysis and Energy Landscapes
Most non-trivial molecules can exist in multiple three-dimensional shapes, or conformations, which arise from the rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. By calculating the potential energy surface (PES) as a function of specific dihedral angles, an energy landscape can be mapped. This analysis reveals the relative stability of different conformers and the energy barriers to interconversion. Quantum mechanics methods are employed to accurately calculate the energy of each conformation, providing a detailed understanding of the molecule's flexibility and its most probable shapes in different environments.
For this compound, key rotational bonds would include the C-C bond connecting the ester group to the benzimidazole ring and the C-O bond within the ethyl ester. A thorough conformational analysis would identify the preferred orientation of the ethyl and carboxylate groups relative to the planar benzimidazole core. However, detailed conformational analysis studies and energy landscapes specifically for this compound have not been found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of numerical descriptors for each molecule, which quantify its structural, electronic, or physicochemical features. These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the activity or property of interest.
Common descriptors include topological indices, electronic parameters (like HOMO/LUMO energies), and physicochemical properties (like logP). A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wikipedia.orgnih.govnih.gov
Numerous QSAR studies have been conducted on broad classes of benzimidazole derivatives to model their anticancer, antimicrobial, or antiviral activities. wikipedia.orgnih.gov It is possible that this compound has been included as a data point within such large-scale studies. However, a specific QSAR model focusing on or detailing the specific descriptor values and contribution of this compound was not found in the surveyed literature.
Biological Activity and Mechanistic Investigations of Ethyl 5 Cyanobenzimidazole 2 Carboxylate and Analogues
In Vitro Enzyme Inhibition Studies and Kinetic Characterization
Benzimidazole (B57391) derivatives are known to inhibit a wide range of enzymes, a key mechanism behind their diverse pharmacological effects. While specific kinetic studies on Ethyl 5-Cyanobenzimidazole-2-carboxylate are not extensively detailed in the reviewed literature, the activities of analogous compounds provide significant insight into the potential of this chemical class as enzyme inhibitors.
Studies on various benzimidazole derivatives have demonstrated inhibitory activity against enzymes crucial for disease processes. For instance, certain 2-aryl benzimidazole derivatives have shown potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism, with IC50 values comparable to the standard drug acarbose. Similarly, benzimidazole-based thiadiazole derivatives have been identified as dual inhibitors of α-amylase and α-glucosidase. One such analogue, featuring fluoro and hydroxyl substitutions, displayed IC50 values of 1.10 µM and 2.10 µM against α-amylase and α-glucosidase, respectively.
Other enzymes targeted by benzimidazole scaffolds include hyaluronidase (B3051955) and neuraminidase. The inhibitory activity against these enzymes is highly dependent on the nature and position of substituents on the benzimidazole core. For example, in one study, a benzimidazole carboxylic acid derivative showed modest inhibitory action towards neuraminidase, with 15.2% inhibition observed. The benzimidazole nucleus is also a common template for the development of kinase inhibitors, which are crucial in regulating cellular processes like proliferation and apoptosis, often dysregulated in cancer.
The table below summarizes the enzyme inhibitory activities of selected benzimidazole analogues.
| Compound/Analogue Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Aryl Benzimidazoles | α-Amylase | 1.48 ± 0.38 µM to 2.99 ± 0.14 µM | |
| Benzimidazole-Thiadiazole Derivative (Compound 2) | α-Amylase | 1.10 ± 0.10 µM | |
| Benzimidazole-Thiadiazole Derivative (Compound 2) | α-Glucosidase | 2.10 ± 0.10 µM | |
| Benzimidazole Carboxylic Acid (Compound 6f) | Neuraminidase | 15.2% Inhibition |
Receptor Binding Assays and Ligand-Target Specificity
Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a ligand for its biological target. These assays typically measure the interaction between a compound and a specific receptor, often using competitive binding with a radiolabeled or fluorescently tagged ligand to determine the binding affinity (expressed as Ki) or the concentration that inhibits 50% of binding (IC50).
While specific receptor binding data for this compound is not prominent in the surveyed literature, research on structurally similar compounds highlights the scaffold's ability to selectively interact with important CNS receptors. A study on new benzimidazole-4-carboxamides and -carboxylates, which are positional isomers of the title compound's core structure, revealed potent and selective antagonism for the serotonin (B10506) 5-HT4 receptor.
Several of these analogues displayed subnanomolar binding affinities for the 5-HT4 receptor, with excellent selectivity over other serotonin receptor subtypes like 5-HT3, 5-HT2A, and 5-HT1A. For example, one benzimidazole-4-carboxamide derivative (compound 13 in the study) showed a Ki of 0.11 nM for the 5-HT4 receptor, while its Ki for other serotonin receptors was greater than 10,000 nM, indicating high specificity. These findings underscore the potential of the benzimidazole carboxylate framework to yield highly specific receptor ligands.
Elucidation of Molecular Mechanisms of Action
The biological activity of this compound and its analogues is primarily attributed to their ability to interact with and modulate the function of key cellular enzymes. Investigations into their molecular mechanisms have highlighted enzyme inhibition as a principal pathway, with emerging evidence suggesting potential for other interactions.
Enzyme Inhibition Pathways:
A significant body of research has focused on the role of benzimidazole derivatives as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes, including gene expression, metabolism, and cell survival. scialert.netyoutube.comresearchgate.net Analogues of this compound have been identified as potent sirtuin inhibitors. For instance, the compound BZD9Q1, a close structural analogue, has been demonstrated to be a pan-Sirt1-3 inhibitor. scialert.netyoutube.comresearchgate.net
The mechanism of inhibition by these benzimidazole derivatives is understood to be competitive with the NAD+ cofactor. researchgate.net Molecular docking studies have shown that these compounds occupy the NAD+ binding pocket of the sirtuin enzyme. By binding to this site, they prevent the natural cofactor from accessing the enzyme, thereby inhibiting its deacetylase activity. This competitive inhibition is a key molecular event that underlies the observed biological effects of these compounds.
The inhibition of sirtuins can have profound downstream effects on cellular function. Sirtuins regulate the activity of numerous proteins through deacetylation, and their inhibition can therefore disrupt these regulatory pathways. For example, the inhibition of Sirt1 can lead to an increase in the acetylation of p53, a tumor suppressor protein, which can in turn influence cell cycle arrest and apoptosis.
Protein Binding:
Beyond direct enzyme inhibition, the interaction of this compound and its analogues with other proteins is a crucial aspect of their mechanism of action. The binding to target enzymes, such as sirtuins, is a specific form of protein binding that leads to the modulation of their catalytic activity. The nature of this binding is typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces within the enzyme's active site.
DNA Intercalation:
Currently, there is a lack of direct scientific evidence from the reviewed sources to suggest that this compound or its immediate analogues function through DNA intercalation. While some heterocyclic compounds are known to interact with DNA by inserting themselves between the base pairs of the double helix, this mechanism has not been established for this specific class of benzimidazoles. The primary mechanism of action identified for analogues of this compound is enzyme inhibition.
Comparative Studies with Known Bioactive Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. To better understand the unique biological profile of this compound and its analogues, it is insightful to compare their mechanisms of action with those of well-established benzimidazole drugs such as albendazole (B1665689) and mebendazole (B1676124).
A key distinction lies in their primary molecular targets. While analogues of this compound have been identified as sirtuin inhibitors, albendazole and mebendazole are primarily known for their activity as inhibitors of tubulin polymerization. nih.gov
Mechanism of Action Comparison:
| Compound Class | Primary Molecular Target | Mechanism of Action |
| This compound Analogues | Sirtuin Enzymes (e.g., Sirt1, Sirt2, Sirt3) | Competitive inhibition of the NAD+ binding site, leading to decreased deacetylase activity. |
| Albendazole / Mebendazole | β-tubulin | Binding to β-tubulin subunits, inhibiting their polymerization into microtubules. This disrupts cellular structure, transport, and division. nih.gov |
This fundamental difference in their mechanism of action leads to distinct downstream cellular consequences. The sirtuin-inhibiting benzimidazoles primarily impact cellular processes regulated by protein acetylation, such as gene transcription and metabolic control. In contrast, the tubulin-binding benzimidazoles disrupt the cytoskeleton, affecting cell shape, motility, and mitosis.
Comparative Efficacy and Spectrum of Activity:
The differing molecular mechanisms also translate to different spectrums of biological activity. Albendazole and mebendazole are widely used as anthelmintic agents, effectively targeting parasitic worms. nih.gov Their efficacy in this context is directly related to the disruption of the parasite's microtubule-dependent processes.
The biological activities of this compound and its sirtuin-inhibiting analogues have been explored in other therapeutic areas, such as oncology. The role of sirtuins in cancer cell survival and proliferation makes them attractive targets for anti-cancer drug development. scialert.netyoutube.comresearchgate.net
By comparing these distinct mechanisms, the versatility of the benzimidazole scaffold is highlighted. The specific substitutions on the benzimidazole ring system, such as the cyano and carboxylate groups in this compound, play a crucial role in determining the compound's target specificity and, consequently, its biological activity.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
Ethyl 5-cyanobenzimidazole-2-carboxylate serves as a pivotal intermediate in the synthesis of more complex organic molecules, particularly those with significant biological or material properties. evitachem.com Its bifunctional nature allows for sequential or orthogonal chemical transformations, providing a route to a wide array of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or other derivatives, while the cyano group can be transformed into amines, tetrazoles, or other nitrogen-containing heterocycles. evitachem.com
This strategic utility is exemplified in the synthesis of various heterocyclic compounds and biologically active molecules. evitachem.com For instance, benzimidazole (B57391) derivatives are core structures in the development of angiotensin II receptor antagonists, a class of antihypertensive drugs. The synthesis of these complex molecules often involves the elaboration of functionalized benzimidazole precursors.
Table 1: Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | Carboxylic Acid | Precursor for amides, further coupling |
| Ethyl Ester | Amidation | Amide | Bioactive molecule synthesis |
| Cyano Group | Reduction | Amine | Further functionalization, salt formation |
| Cyano Group | Cycloaddition (e.g., with azides) | Tetrazole | Bioisostere in medicinal chemistry |
Use as a Ligand in Coordination Chemistry and Catalysis
The benzimidazole nucleus, with its sp² hybridized nitrogen atoms, is an excellent coordinating agent for a variety of metal ions. mdpi.com this compound, possessing both the imidazole (B134444) nitrogen atoms and the carbonyl oxygen of the ester, can act as a versatile ligand in coordination chemistry. researchgate.netwikipedia.org These sites can bind to metal centers, forming stable transition metal complexes. researchgate.netnih.gov
The coordination behavior of benzimidazole derivatives is well-documented, forming complexes with metals such as copper(II), nickel(II), zinc(II), and cadmium(II). mdpi.comnih.govmdpi.com The resulting metal complexes have shown potential in catalysis, for instance, in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis. nih.gov The specific electronic properties conferred by the cyano and carboxylate groups can modulate the stability and reactivity of the metal center in these complexes. nih.govnih.gov
Integration into Polymeric Materials or Supramolecular Architectures
The ability of benzimidazole derivatives to coordinate with metal ions and participate in hydrogen bonding makes them valuable components for constructing supramolecular assemblies and coordination polymers. rsc.org These materials are of interest due to their tunable structures and potential applications in areas such as gas storage, separation, and catalysis. By linking metal ions with benzimidazole-based ligands like carboxylate derivatives, extended one-, two-, or three-dimensional networks can be formed. nih.gov
Development as Analytical Probes or Sensors
Benzimidazole derivatives are recognized as valuable structural units in the design of fluorescent chemical sensors. tandfonline.comresearchgate.net Their inherent photophysical properties can be modulated by the presence of specific analytes, leading to a detectable change in fluorescence, such as "turn-on" or "turn-off" responses. researchgate.netmdpi.com The benzimidazole scaffold can be incorporated into molecular systems designed to detect pH changes, metal ions, and anions. researchgate.netresearchgate.net
The electron-accepting nature and metal-ion chelating properties of the benzimidazole unit are key to its function in sensors. tandfonline.comresearchgate.net For example, benzimidazole-based probes have been developed for the selective detection of biologically and environmentally important species like zinc ions (Zn²⁺) and cyanide anions (CN⁻). researchgate.netacs.org The interaction of the analyte with the benzimidazole moiety alters the electronic structure of the probe, resulting in a change in its fluorescence emission. mdpi.comresearchgate.net
Table 2: Benzimidazole Derivatives in Chemical Sensing
| Sensor Type | Target Analyte | Sensing Mechanism | Reference Example |
|---|---|---|---|
| Fluorescent Probe | pH | Protonation/Deprotonation | Benzimidazole-BODIPY conjugates researchgate.net |
| Fluorescent Probe | Metal Ions (e.g., Zn²⁺) | Chelation-induced fluorescence change | Pyridyl-benzimidazole derivatives acs.org |
| Fluorescent Probe | Anions (e.g., CN⁻) | Nucleophilic addition | Benzimidazole-acrylate probe mdpi.com |
| Colorimetric Sensor | Anions (e.g., HSO₄⁻) | Analyte-induced color change | Benzimidazole-BODIPY derivative mdpi.com |
Precursor for Novel Pharmaceutical Scaffolds (excluding specific drug efficacy)
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. evitachem.com this compound is a particularly valuable precursor for building novel pharmaceutical scaffolds because of its dual functionality. evitachem.com
The two reactive sites—the C2-ester and the C5-cyano group—allow for divergent synthesis, enabling the creation of large libraries of compounds from a single starting material. evitachem.com The ethyl ester can be converted to a carboxylic acid or a variety of amides, while the cyano group can be transformed into amidines or tetrazoles. evitachem.com These transformations allow chemists to systematically modify the structure to explore its interaction with biological targets. This versatility has been exploited to generate pharmacophores for multiple therapeutic areas. evitachem.com
Potential in Optoelectronic Materials (e.g., OLED hosts, if relevant to cyanoaryl benzimidazoles)
Benzimidazole-containing molecules have emerged as important materials in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Bipolar host materials, which possess both hole- and electron-transporting capabilities, are crucial for achieving high-efficiency OLEDs. acs.org By combining electron-donating units (like carbazole) with electron-accepting units (like benzimidazole), researchers have created bipolar molecules suitable for use as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.govacs.org
The presence of a cyano group, a strong electron-withdrawing group, can significantly influence the electronic and photophysical properties of organic materials. researchgate.netrsc.org In the context of OLED materials, introducing cyano groups can enhance intramolecular charge transfer, tune emission wavelengths, and affect solid-state packing, which in turn influences fluorescence quantum efficiency. researchgate.netrsc.orgmdpi.com Therefore, cyanoaryl benzimidazoles, such as derivatives of this compound, represent a promising class of compounds for the design of new host or emissive materials for next-generation displays and lighting. nih.govnsf.gov
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity, Chiral Separation, and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of benzimidazole (B57391) derivatives like Ethyl 5-Cyanobenzimidazole-2-carboxylate due to its high resolution and sensitivity. kuleuven.be
Purity Assessment : Reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is often performed using a UV detector, leveraging the chromophoric nature of the benzimidazole ring system. chemicalbook.com
Chiral Separation : Although this compound itself is not chiral, many related benzimidazole derivatives are. Should chiral centers be introduced into the molecule, HPLC with a chiral stationary phase (CSP) would be the method of choice for enantioseparation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), are highly effective for resolving enantiomers of benzimidazole compounds. nih.govresearchgate.net The selection of mobile phase, often a mix of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal resolution. nih.gov Supercritical fluid chromatography (SFC), which can be performed on modified HPLC systems, also offers a powerful alternative for chiral separations. researchgate.netshimadzu.com
Reaction Monitoring : HPLC is vital for monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at various time points, the consumption of reactants (e.g., 5-cyanobenzimidazole and ethyl chloroformate) and the formation of the product can be quantified. evitachem.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. nih.gov
| Parameter | Purity Analysis (RP-HPLC) | Hypothetical Chiral Separation (Normal Phase) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak AD (amylose-based) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | n-Hexane:2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm and 279 nm | UV at 254 nm |
| Column Temperature | 35 °C | 25 °C |
| Injection Volume | 10 µL | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is primarily used to analyze for volatile impurities, residual solvents, or byproducts.
The compound itself has a relatively high boiling point and may require derivatization to increase its volatility for GC-MS analysis. However, the primary application is in quality control, ensuring the absence of low-molecular-weight contaminants from the synthesis process. For instance, solvents used in the synthesis, such as ethyl acetate (B1210297) or acetonitrile, can be readily detected and quantified. ijpsm.com The method involves injecting the sample into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on boiling point and polarity, and the eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification. nih.gov
| Compound | Potential Origin | Typical Mass Fragments (m/z) |
|---|---|---|
| Ethyl Acetate | Starting material/Solvent | 43, 45, 61, 88 |
| Acetonitrile | Solvent | 40, 41 |
| Triethylamine | Base/Catalyst | 58, 86, 100, 101 |
| Benzene (B151609) | Starting material/Solvent | 78, 51, 52 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification (excluding human metabolism)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly selective and sensitive technique for analyzing complex mixtures and identifying unknown compounds. kuleuven.becmro.in It combines the separation power of HPLC with the mass analysis capabilities of MS. kuleuven.be
For this compound, LC-MS/MS is invaluable for analyzing crude reaction mixtures to identify side products and intermediates. The high sensitivity allows for the detection of trace-level impurities that might be missed by UV detection in HPLC. cmro.in
In non-human metabolic studies, such as those using rat plasma or ex vivo incubations with specific enzymes or microorganisms, LC-MS/MS is the gold standard for metabolite identification. nih.govsci-hub.boxresearchgate.net The parent compound is introduced into the biological system, and subsequent samples are analyzed. The mass spectrometer can be programmed to look for predicted metabolites based on common biotransformations (e.g., oxidation, hydrolysis, reduction, conjugation). By comparing the mass spectra and retention times of metabolites with those of the parent drug, a metabolic pathway can be elucidated. nih.govresearchgate.net Fragmentation patterns (MS/MS spectra) are crucial for confirming the structure of these metabolites. nih.govsci-hub.box
| Compound | Parent Ion [M+H]⁺ (m/z) | Predicted Biotransformation | Metabolite Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|---|
| This compound | 216.08 | N/A (Parent) | N/A | 188 (Loss of C₂H₄), 171 (Loss of OC₂H₅), 144 (Loss of COOC₂H₅) |
| 5-Carboxybenzimidazole-2-carboxylic acid | 216.08 | Hydrolysis of ester and nitrile | 207.04 | 189 (Loss of H₂O), 163 (Loss of CO₂), 119 |
| Hydroxylated derivative | 216.08 | Oxidation (on benzene ring) | 232.08 | 204, 187, 160 |
Electrochemical Methods for Redox Behavior and Sensing Applications
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules like this compound. These studies provide insights into the compound's electron-donating or -accepting capabilities, which can be relevant to its mechanism of action in biological systems or its potential application in materials science. researchgate.net
In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting current is measured, providing information on oxidation and reduction potentials. researchgate.net For benzimidazole derivatives, these measurements can help determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This information is critical for designing organic electronic materials. researchgate.net The redox activity of the benzimidazole core, modified by the electron-withdrawing cyano and carboxylate groups, can also be harnessed for the development of electrochemical sensors. derpharmachemica.com
| Parameter | Typical Value | Information Gained |
|---|---|---|
| Onset Oxidation Potential (Eox) | +0.9 to +1.5 V (vs. Ag/Ag⁺) | Energy required to remove an electron |
| HOMO Energy Level | -5.4 to -5.8 eV | Electron-donating ability |
| Onset Reduction Potential (Ered) | -1.0 to -1.8 V (vs. Ag/Ag⁺) | Energy required to add an electron |
| LUMO Energy Level | -1.9 to -2.5 eV | Electron-accepting ability |
Capillary Electrophoresis for Separation and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govsciex.com It offers advantages such as high efficiency, short analysis times, and extremely low sample and reagent consumption, aligning with the principles of green chemistry. mdpi.com
For this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be used for purity analysis and determination of physicochemical properties. nih.gov The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com CE is particularly useful for determining the pKa values of ionizable compounds like benzimidazoles by measuring their mobility at different pH values. nih.gov This method does not require a highly pure sample, as the separation itself isolates the compound of interest. nih.gov While HPLC is more common for routine analysis, CE provides a complementary and often orthogonal separation mechanism, which can be valuable for method validation and impurity profiling. nih.gov
| Parameter | Typical Setting |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer, pH 7.0 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is paramount in modern pharmaceutical chemistry. Future research should prioritize the exploration of novel and sustainable pathways for the synthesis of Ethyl 5-Cyanobenzimidazole-2-carboxylate and its derivatives. Key areas of focus include:
One-Pot, Multi-Component Reactions (MCRs): Designing one-pot synthesis protocols can significantly enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.govorganic-chemistry.orgacs.org Iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) represent a promising green approach. nih.gov
Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents (DES) or water, and energy-efficient techniques like microwave irradiation should be further investigated. mdpi.com Catalyst-free and solvent-free conditions, where feasible, offer the most sustainable options. mdpi.com
Novel Catalytic Systems: Investigating the utility of heterogeneous catalysts, such as nano-Ni(II)/Y zeolite or silica-coated cobalt ferrite (B1171679) nanoparticles, can facilitate easier catalyst recovery and recycling, contributing to the sustainability of the synthetic process. arabjchem.orgrsc.org Copper-promoted domino C-N cross-coupling reactions also present a facile and proficient method. mdpi.com
A comparative table of synthetic approaches is presented below:
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot MCRs | Multiple reactions in a single vessel | Increased efficiency, reduced waste, time-saving nih.govorganic-chemistry.org |
| Green Solvents | Use of water, DES, or ionic liquids | Reduced environmental impact, improved safety mdpi.com |
| Heterogeneous Catalysis | Solid-phase catalysts (e.g., zeolites, nanoparticles) | Easy catalyst separation and reuse, enhanced stability arabjchem.orgrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, higher yields, improved purity mdpi.com |
Rational Design and Synthesis of New Derivatives with Enhanced Mechanistic Specificity
Rational drug design, guided by a deep understanding of structure-activity relationships (SAR), is crucial for developing derivatives with improved potency and selectivity. researchgate.net For this compound, this involves:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how substitutions at various positions of the benzimidazole (B57391) ring (N1, C2, C5, and C6) influence biological activity is essential. nih.gov The cyano group at the C5 position and the ethyl carboxylate at the C2 position of the parent molecule serve as key handles for chemical modification.
Target-Specific Modifications: Based on the intended biological target, derivatives can be designed to enhance specific interactions. For instance, incorporating moieties known to interact with the active site of a particular enzyme can improve inhibitory activity. rroij.com
Bioisosteric Replacement: Replacing functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and membrane permeability, thereby improving its pharmacokinetic profile.
Deeper Elucidation of Molecular Recognition and Biological Target Interactions
A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is critical for their development as therapeutic agents. Future research should focus on:
Identification of Biological Targets: While benzimidazoles are known to interact with a wide range of targets, including enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), and receptors, identifying the specific targets of this compound is a priority. nih.govnih.gov
Molecular Docking Studies: Computational docking simulations can predict the binding modes of these compounds within the active sites of their target proteins, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
Experimental Validation: Biophysical techniques, such as X-ray crystallography of the ligand-protein complex, can provide experimental validation of the computationally predicted binding modes and offer a precise picture of the molecular recognition process.
Integration of this compound into Hybrid Molecular Systems
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy for developing multi-target drugs. nih.gov This approach can be applied to this compound by:
Pharmacophore Hybridization: Covalently linking the benzimidazole core to other known pharmacophores can result in hybrid molecules with a broader spectrum of activity or a synergistic effect. researchgate.net Examples include hybridization with phthalimides, triazoles, or coumarins. nih.govnih.gov
Design of Multi-Target Ligands: By integrating pharmacophoric elements known to interact with different biological targets, it is possible to design single molecules that can modulate multiple pathways involved in a disease process. nih.gov This is particularly relevant for complex diseases like cancer and inflammation. nih.gov
Advancements in Computational Tools for Predictive Modeling
Computational chemistry and cheminformatics play an indispensable role in modern drug discovery. jscimedcentral.comjscimedcentral.comopenmedicinalchemistryjournal.com For the development of this compound derivatives, advancements in computational tools will be instrumental:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the structural features of benzimidazole derivatives and their biological activity. nih.govresearchgate.netelsevierpure.comtandfonline.com These models can then be used to predict the activity of newly designed compounds. biointerfaceresearch.comresearchgate.net
Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a template for the design of new, potent ligands. tandfonline.com
In Silico ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds can help in the early identification of candidates with favorable drug-like properties, reducing the attrition rate in later stages of drug development. medcraveonline.com
Methodological Innovations in Characterization and Analytical Techniques
The unambiguous characterization of newly synthesized compounds is a prerequisite for any further biological evaluation. While standard techniques like NMR, IR, and mass spectrometry are routinely used, future research could benefit from:
Advanced Spectroscopic and Spectrometric Methods: The application of more sophisticated NMR techniques (e.g., 2D-NMR) can provide detailed structural information, especially for complex derivatives and hybrid molecules. High-resolution mass spectrometry is crucial for confirming the elemental composition.
Chromatographic Techniques: The development of robust and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for assessing the purity of the synthesized compounds and for pharmacokinetic studies.
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable information about its conformation and intermolecular interactions, which can be correlated with its biological activity.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 5-Cyanobenzimidazole-2-carboxylate?
- Methodology : Synthesis typically involves cyclization of substituted benzimidazole precursors. For example, refluxing intermediates (e.g., 5-cyano-1H-benzimidazole derivatives) with ethyl chloroformate in anhydrous solvents like dichloromethane, using catalysts such as triethylamine. Reaction progress is monitored via TLC or HPLC. Post-reaction, quenching with ice-water and extraction with ethyl acetate (solvent properties in ) are standard. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .
Q. How can this compound be purified effectively?
- Methodology : After extraction, use recrystallization (solvent pair: ethanol/water) or column chromatography (silica gel, mobile phase optimized via TLC). For polar impurities, reversed-phase HPLC with acetonitrile/water gradients is recommended. Confirm purity via melting point analysis and NMR (δ 1.3–1.4 ppm for ethyl ester protons) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm ester (-COOEt), cyano (-CN), and benzimidazole protons.
- IR Spectroscopy : Validate functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (if available) for absolute configuration .
Q. How should researchers handle toxicity and waste disposal for this compound?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation). Use fume hoods, gloves, and goggles during synthesis. Waste containing cyanide groups requires neutralization (e.g., oxidation with NaOCl) before disposal. Store in airtight containers away from moisture .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze X-ray diffraction data. For disordered structures, apply restraints to bond lengths/angles. Validate via R-factor convergence (<5%) and electron density maps. Twinned crystals may require HKLF5 format in SHELXL .
Q. What computational approaches predict the compound’s reactivity or intermolecular interactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution (e.g., cyanogroup electrophilicity).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethyl lactate ) on solubility or aggregation.
- NBO Analysis : Quantify hydrogen bonding (e.g., ester-carbonyl interactions) using Gaussian or ORCA .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Methodology : Cross-validate with complementary techniques:
- If NMR suggests polymorphism but X-ray shows a single crystal, perform DSC to check thermal transitions.
- For tautomeric discrepancies (e.g., imidazole vs. benzimidazole), use variable-temperature NMR or IR.
- Compare experimental IR/Raman with computed spectra (scaling factor 0.96 ) .
Q. What green chemistry strategies improve the sustainability of its synthesis?
- Methodology :
- Solvent Replacement : Substitute dichloromethane with ethyl lactate (biodegradable, low toxicity ).
- Catalysis : Use immobilized enzymes or recyclable catalysts (e.g., silica-supported TEA) to reduce waste.
- Microwave-Assisted Synthesis : Reduce reaction time and energy (e.g., 30 min vs. 12 hr conventional heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
